molecular formula C12H16N4O2S2 B2473783 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)thiophene-2-sulfonamide CAS No. 1448027-34-6

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)thiophene-2-sulfonamide

Cat. No. B2473783
CAS RN: 1448027-34-6
M. Wt: 312.41
InChI Key: IBIUUSDIPXVTSU-UHFFFAOYSA-N
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Description

“N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)thiophene-2-sulfonamide” is a type of thiophene-based sulfonamide . Sulfonamides are a crucial class of drugs in the field of pharmacology due to their biological activities such as antibacterial, antiviral, anticancer, anti-obesity, hypoglycemic, diuretic, anti-neuropathic pain, and carbonic anhydrase inhibition . They have been used extensively in the treatment of human diseases .

Scientific Research Applications

Synthesis and Antitumor Applications

A novel series of compounds including carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides were synthesized, targeting antitumor applications. These compounds showed significant in vitro activity against human tumor cell lines such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460). Notably, compounds with specific structural features exhibited higher activity against all tested cell lines compared to the standard drug doxorubicin, indicating their potential as potent antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Antibacterial Applications

The synthesis and evaluation of sulfonamide-derived compounds and their transition metal complexes revealed moderate to significant antibacterial activity against various bacterial strains. These findings highlight the potential of sulfonamide derivatives as antibacterial agents, contributing to the development of new treatment options for bacterial infections (Chohan, Shad, & Nasim, 2009).

Antioxidant and Neuroprotective Properties

Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues possessing free radical scavenger groups demonstrated their potential in protecting cells against decreased viability and glutathione levels induced by oxidative stress. These compounds, due to their antioxidant properties, are considered good candidates for the preventive treatment of diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), showcasing the diverse therapeutic applications of sulfonamide derivatives (Jin, Randazzo, Zhang, & Kador, 2010).

Environmental and Biological Sensing

A new design of reaction-based fluorescent probe for discrimination of thiophenols over aliphaticthiols was developed, using a structure involving sulfonamide bonds for selective and sensitive detection. This work has significant implications for environmental and biological sciences, demonstrating the versatility of sulfonamide derivatives in sensing applications (Wang, Han, Jia, Zhou, & Deng, 2012).

Safety and Hazards

The safety data sheet for a related compound, thiophene-2-sulfonamide, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based sulfonamides show promise as potent inhibitors of carbonic anhydrase I and II isoenzymes . This study hopes to contribute to the design of novel thiophene-based sulfonamide derived therapeutic agents that may be carbonic anhydrase inhibitors in inhibitor design studies .

properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c1-8-11(9(2)14-12(13-8)16(3)4)15-20(17,18)10-6-5-7-19-10/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIUUSDIPXVTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide

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